molecular formula C12H11N4NaO4S B12690120 Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate CAS No. 6054-80-4

Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate

Cat. No.: B12690120
CAS No.: 6054-80-4
M. Wt: 330.30 g/mol
InChI Key: UIDYZUQMPXFGED-UHFFFAOYSA-M
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Description

Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate is a synthetic azo compound. It is characterized by its vibrant color and is commonly used as a dye. The compound is known for its stability and solubility in water, making it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-diaminophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulphonic acid under alkaline conditions to form the final azo compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products can include sulphones and other oxidized derivatives.

    Reduction: The primary products are aromatic amines.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color or other properties. In biological systems, the compound can bind to specific proteins or nucleic acids, altering their function or structure.

Comparison with Similar Compounds

Similar Compounds

    Chlorazol Black: Another azo dye with similar staining properties.

    Methyl Orange: A well-known pH indicator with a similar azo structure.

    Prontosil: An early antibacterial drug with an azo group.

Uniqueness

Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications.

Properties

CAS No.

6054-80-4

Molecular Formula

C12H11N4NaO4S

Molecular Weight

330.30 g/mol

IUPAC Name

sodium;3-[(2,4-diaminophenyl)diazenyl]-4-hydroxybenzenesulfonate

InChI

InChI=1S/C12H12N4O4S.Na/c13-7-1-3-10(9(14)5-7)15-16-11-6-8(21(18,19)20)2-4-12(11)17;/h1-6,17H,13-14H2,(H,18,19,20);/q;+1/p-1

InChI Key

UIDYZUQMPXFGED-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1N)N)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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